Diethyl 2-((tosyloxy)imino)malonate
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Overview
Description
Diethyl 2-((tosyloxy)imino)malonate is an organic compound with the molecular formula C14H17NO7S and a molecular weight of 343.35 g/mol . It is known for its role as a doubly N-electrophilic iminomalonate, making it a valuable reagent in organic synthesis . This compound is typically available as a powder or crystals and has a melting point of 63-66°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of diethyl malonate with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product by the addition of an oxime . The reaction conditions typically involve low temperatures to ensure the stability of the intermediate and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((tosyloxy)imino)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound acts as an electrophilic reagent, reacting with strong nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents) to form symmetrical dialkyl- and diarylamines.
Common Reagents and Conditions
Grignard Reagents: Used in nucleophilic substitution reactions to form amines.
Oxidizing Agents: Such as benzoyl peroxide, used to convert the compound to reactive iminium species.
Reducing Agents: Such as lithium aluminum hydride, used to reduce the oxime group to an amine.
Major Products Formed
Symmetrical Dialkyl- and Diarylamines: Formed through nucleophilic substitution reactions.
Iminium Species: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Diethyl 2-((tosyloxy)imino)malonate has several applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of carbon-nitrogen bonds, facilitating the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of novel materials with specific electronic and structural properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of diethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong nucleophiles to form stable products, facilitating the formation of carbon-nitrogen bonds . The compound’s reactivity is attributed to the presence of the oxime and tosyl groups, which enhance its electrophilic nature . The molecular targets and pathways involved in its reactions include nucleophilic addition to the oxime group and subsequent stabilization of the resulting intermediates .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-((tosyloxy)imino)malonate, known for its use in malonic ester synthesis.
Dimethyl 2-((tosyloxy)imino)malonate: A similar compound with methyl groups instead of ethyl groups, exhibiting similar reactivity and applications.
Diisopropyl 2-((tosyloxy)imino)malonate: Another similar compound with isopropyl groups, used in similar synthetic applications.
Uniqueness
This compound is unique due to its high reactivity as a doubly N-electrophilic reagent, making it particularly valuable in the formation of carbon-nitrogen bonds without the need for transition metal catalysts . Its versatility in various chemical reactions and applications in multiple fields of research further highlight its significance .
Properties
Molecular Formula |
C14H17NO7S |
---|---|
Molecular Weight |
343.35 g/mol |
IUPAC Name |
diethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C14H17NO7S/c1-4-20-13(16)12(14(17)21-5-2)15-22-23(18,19)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |
InChI Key |
JUQBBFPEHHIQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NOS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OCC |
Origin of Product |
United States |
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